- Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking, Bioorganic & Medicinal Chemistry Letters, 2020, 30(20),
Cas no 90002-56-5 (N-(2-Aminoethyl) 4-Bromobenzenesulfonamide)
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-Aminoethyl)-4-bromobenzenesulfonamide
- Benzenesulfonamide,N-(2-aminoethyl)-4-bromo-
- N-(2-Aminoethyl) 4-bromobenzenesulfonamide
- Benzenesulfonamide, N-(2-aminoethyl)-p-bromo- (7CI)
- N-(2-Aminoethyl)-4-bromobenzenesulfonamide (ACI)
- BS-29671
- 1839783-00-4
- EN300-7379716
- Z317256510
- MFCD06659916
- SCHEMBL15145875
- N-(2-Aminoethyl)-4-bromobenzenesulphonamide
- N-(2-AMINOETHYL)-4-BROMOBENZENE-1-SULFONAMIDE
- CS-0211033
- AKOS000166925
- G54620
- 90002-56-5
- AB26626
- DTXSID60428428
- N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
-
- MDL: MFCD06659916
- Inchi: 1S/C8H11BrN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2
- InChI Key: VSTXANIIZJECGG-UHFFFAOYSA-N
- SMILES: O=S(C1C=CC(Br)=CC=1)(NCCN)=O
Computed Properties
- Exact Mass: 277.97200
- Monoisotopic Mass: 278.980286
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.2
- XLogP3: 0.6
Experimental Properties
- Melting Point: 112-114
- Boiling Point: 394.9°Cat760mmHg
- Flash Point: 192.6°C
- PSA: 80.57000
- LogP: 2.85810
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212726-1g |
N-(2-Aminoethyl)-4-bromobenzenesulfonamide |
90002-56-5 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 212726-5g |
N-(2-Aminoethyl)-4-bromobenzenesulfonamide |
90002-56-5 | 95% | 5g |
£450.00 | 2022-03-01 | |
| Fluorochem | 212726-10g |
N-(2-Aminoethyl)-4-bromobenzenesulfonamide |
90002-56-5 | 95% | 10g |
£750.00 | 2022-03-01 | |
| Alichem | A019087244-10g |
N-(2-Aminoethyl)-4-bromobenzenesulfonamide |
90002-56-5 | 95% | 10g |
$598.50 | 2023-08-31 | |
| TRC | A622668-100mg |
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide |
90002-56-5 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A622668-250mg |
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide |
90002-56-5 | 250mg |
$ 98.00 | 2023-04-19 | ||
| TRC | A622668-500mg |
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide |
90002-56-5 | 500mg |
$ 150.00 | 2023-04-19 | ||
| TRC | A622668-1g |
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide |
90002-56-5 | 1g |
$ 207.00 | 2023-04-19 | ||
| Apollo Scientific | OR5696-1g |
N-(2-Aminoethyl)-4-bromobenzenesulphonamide |
90002-56-5 | 98% | 1g |
£165.00 | 2024-07-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281703-100mg |
N-(2-Aminoethyl)-4-bromobenzenesulfonamide |
90002-56-5 | 98% | 100mg |
¥384.00 | 2024-04-26 |
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Production Method
Production Method 1
Production Method 2
- Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening, Bioorganic Chemistry, 2020, 100,
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10
- Synthesis and fungicidal activity of camphoric acid-based benzenesulfonamide compounds, Linchan Huaxue Yu Gongye, 2015, 35(1), 30-38
Production Method 4
- Syntheses and fungicidal activities of N-aminoethyl-terpinene-maleimide-based sulfamide compounds, Linchan Huaxue Yu Gongye, 2014, 34(3), 73-81
Production Method 5
- Aryne-Mediated [2,3]-Sigmatropic Rearrangement of Tertiary Allylic Amines, Organic Letters, 2016, 18(19), 4872-4875
Production Method 6
- Anticancer profile of newly synthesized BRAF inhibitors possess 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold, Bioorganic & Medicinal Chemistry, 2019, 27(10), 2041-2051
Production Method 7
1.2 Reagents: Water ; rt
- Signal transduction and amplification through enzyme-triggered ligand release and accelerated catalysis, Chemical Science, 2015, 6(8), 4978-4985
Production Method 8
- Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect, International Journal of Molecular Sciences, 2021, 22(19),
Production Method 9
- Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors, Bioorganic Chemistry, 2019, 93,
Production Method 10
- Synthesis and fungicidal activity of maleated rosin-based disulfamide compounds, Linchan Huaxue Yu Gongye, 2014, 34(1), 62-72
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Preparation Products
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Suppliers
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
Comprehensive Overview of N-(2-Aminoethyl) 4-Bromobenzenesulfonamide (CAS No. 90002-56-5): Properties, Applications, and Industry Insights
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide (CAS No. 90002-56-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile reactivity. This sulfonamide derivative, characterized by the presence of a bromobenzene moiety and an aminoethyl group, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular formula, C8H11BrN2O2S, highlights its potential for selective modifications, making it valuable for drug discovery and material science applications.
In recent years, the demand for sulfonamide-based compounds like N-(2-Aminoethyl) 4-Bromobenzenesulfonamide has surged, driven by their role in developing enzyme inhibitors and antimicrobial agents. Researchers frequently search for "CAS 90002-56-5 solubility" or "4-Bromobenzenesulfonamide derivatives," reflecting its relevance in optimizing drug formulations. The compound’s electron-withdrawing bromo group enhances its reactivity in nucleophilic substitution reactions, a feature exploited in designing targeted therapeutics.
From an industrial perspective, N-(2-Aminoethyl) 4-Bromobenzenesulfonamide is synthesized via controlled sulfonylation of 1,4-bromobenzene with 2-aminoethanesulfonamide, ensuring high purity for lab-scale and commercial use. Analytical techniques such as HPLC and NMR spectroscopy are employed to verify its structural integrity, addressing common queries like "how to characterize sulfonamide compounds." Its stability under ambient conditions and compatibility with polar solvents like DMF and acetonitrile further broaden its utility.
Environmental and regulatory considerations are also pivotal. While not classified as hazardous, proper handling protocols for brominated compounds are emphasized to align with green chemistry principles. Trends in "sustainable synthesis of sulfonamides" underscore the industry’s shift toward eco-friendly methodologies, positioning CAS 90002-56-5 as a candidate for catalytic optimization studies.
Future research directions may explore its potential in bioconjugation or as a scaffold for fluorescent probes, addressing emerging needs in diagnostics and imaging. With its balanced lipophilicity and functional group diversity, N-(2-Aminoethyl) 4-Bromobenzenesulfonamide remains a compound of enduring scientific and industrial interest.
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